molecular formula C10H7NO5S B12898130 N-(4-Sulfophenyl)maleimide CAS No. 1886-76-6

N-(4-Sulfophenyl)maleimide

Cat. No.: B12898130
CAS No.: 1886-76-6
M. Wt: 253.23 g/mol
InChI Key: PHRHHNWLDSHEOG-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonic acid is a chemical compound that features a maleimide group attached to a benzene ring with a sulfonic acid substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonic acid typically involves the reaction of maleic anhydride with aniline derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate maleamic acid, which cyclizes to form the maleimide ring. The sulfonic acid group can be introduced through sulfonation reactions using reagents such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with reduced sulfonic acid groups.

Scientific Research Applications

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonic acid has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as thermal stability and resistance to degradation.

    Pharmaceuticals: The compound’s structural features make it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: It is used in the development of advanced materials, including coatings and adhesives, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonic acid involves its ability to interact with various molecular targets through its functional groups. The maleimide group can form covalent bonds with nucleophiles, while the sulfonic acid group can participate in ionic interactions. These interactions enable the compound to modify the properties of polymers, inhibit enzyme activity, or alter cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound has a carboxylic acid group instead of a sulfonic acid group.

    N-Phenylmaleimide: Similar structure but lacks the sulfonic acid group.

    4-Nitrophenylmaleimide: Contains a nitro group instead of a sulfonic acid group.

Uniqueness

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties such as increased solubility in water and enhanced reactivity in certain chemical reactions. This makes it particularly useful in applications where these properties are desirable.

Properties

CAS No.

1886-76-6

Molecular Formula

C10H7NO5S

Molecular Weight

253.23 g/mol

IUPAC Name

4-(2,5-dioxopyrrol-1-yl)benzenesulfonic acid

InChI

InChI=1S/C10H7NO5S/c12-9-5-6-10(13)11(9)7-1-3-8(4-2-7)17(14,15)16/h1-6H,(H,14,15,16)

InChI Key

PHRHHNWLDSHEOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)S(=O)(=O)O

Origin of Product

United States

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